1-benzyl-6-oxo-N'-(4-oxo-4H-chromene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide
Description
Properties
IUPAC Name |
1-benzyl-6-oxo-N'-(4-oxochromene-2-carbonyl)pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-18-12-20(31-19-9-5-4-8-17(18)19)23(30)25-24-22(29)16-10-11-21(28)26(14-16)13-15-6-2-1-3-7-15/h1-12,14H,13H2,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPUMDJSIMDKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-6-oxo-N'-(4-oxo-4H-chromene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and antiproliferative properties, supported by case studies and research findings.
Chemical Structure
The compound features a unique structure that includes a dihydropyridine core, a chromene moiety, and a carbohydrazide functional group. This structural diversity is believed to contribute to its varied biological activities.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria.
Table 1: Antibacterial Activity Against Different Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Escherichia coli | 31.25 - 125 μM |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity.
Table 2: Antifungal Activity Against Fungal Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 31.25 μM |
| Aspergillus niger | 62.5 μM |
The compound's antifungal activity is attributed to its ability to disrupt cell membrane integrity and inhibit fungal growth .
Antiproliferative Activity
The antiproliferative effects of the compound have been investigated in various cancer cell lines.
Table 3: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.058 |
| A549 | 0.035 |
| MDA-MB-231 | 0.021 |
These findings suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on MRSA Inhibition : A study demonstrated that the compound exhibited moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216 μg/mL .
- Cytotoxicity Assessment : Research conducted on various cancer cell lines indicated that the compound significantly reduced cell viability, suggesting its potential as an anticancer agent .
- Combination Therapy : The compound has been evaluated in combination with standard antibiotics, showing synergistic effects that enhance antibacterial activity against resistant strains .
Scientific Research Applications
Pharmacological Research
The structural attributes of this compound suggest several pharmacological applications:
- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. Research could investigate the binding affinity of this compound to calcium channels, which may have implications for cardiovascular therapies.
- Antimicrobial Activity : The carbohydrazide group may provide a basis for exploring antimicrobial properties. Studies could involve testing against various bacterial and fungal strains to evaluate efficacy.
Cancer Research
Given the structural similarities to known antitumor agents, this compound could be explored for its potential anti-cancer properties. The dual functionality as a dihydropyridine and chromone may enhance its pharmacological profile compared to other compounds in the same class.
Neuroprotective Studies
The potential neuroprotective effects of compounds with similar structures have been documented. Investigating the neuroprotective capabilities of 1-benzyl-6-oxo-N'-(4-oxo-4H-chromene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide could reveal new therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
While specific case studies on this compound are scarce, analogous compounds have been studied extensively. For instance:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Dihydropyridine derivatives | Calcium channel blockade | |
| Chromone derivatives | Anticancer and anti-inflammatory | |
| Hydrazone derivatives | Antimicrobial properties |
These studies highlight the potential biological activity that may be extrapolated to this compound.
Comparison with Similar Compounds
Structural Variations
The table below highlights key structural differences between the target compound and its analogs:
*Calculated based on molecular formula.
Physicochemical Properties
- Lipophilicity (logP) :
- Solubility :
- Molecular Weight :
Key Research Findings
Pyridazine vs.
Impact of Halogenation :
- Chlorine and trifluoromethyl groups (e.g., ) improve membrane permeability but may increase toxicity risks.
Chromene Functionality :
- The chromene moiety in the target compound could enable fluorescence-based tracking in biological systems, a feature absent in simpler analogs .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis of dihydropyridine-carbohydrazide derivatives typically involves multi-step condensation reactions. For example:
- Step 1 : Condensation of 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with hydrazine to form the carbohydrazide intermediate.
- Step 2 : Reaction with 4-oxo-4H-chromene-2-carbonyl chloride under reflux in anhydrous solvents (e.g., THF or DMF) with a base (e.g., triethylamine) to form the final product .
Optimization Tips : - Use spectroscopic monitoring (e.g., TLC or HPLC) to track intermediate formation.
- Adjust solvent polarity (e.g., ethanol vs. DMF) to improve yields (reported 66–82% in similar syntheses) .
- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the compound?
- 1H/13C NMR : Identify key protons and carbons:
- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H stretches (hydrazide at ~3200–3300 cm⁻¹) .
Validation : Compare experimental peaks with computational predictions (e.g., Gaussian 09W) to resolve ambiguities .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets like Glucosamine-6-Phosphate Synthase (GlmS)?
Methodology :
- Target Preparation : Retrieve GlmS’s crystal structure (PDB ID) and prepare it (remove water, add hydrogens) using tools like AutoDock Tools.
- Ligand Preparation : Optimize the compound’s 3D structure (e.g., Gaussian 09W) and assign partial charges .
- Docking : Use AutoDock Vina or GOLD to simulate binding. Focus on residues involved in substrate binding (e.g., Asp-452, Lys-485 in GlmS).
Analysis : - Validate docking poses with experimental bioassays (e.g., IC50 measurements).
- Address contradictions (e.g., predicted high affinity but low activity) by checking protonation states or solvation effects .
Q. How to resolve discrepancies between calculated and observed elemental analysis data?
Example : reports a 0.5% deviation in carbon content for similar compounds. Strategies :
Q. What crystallographic methods (e.g., SHELX) are suitable for resolving the compound’s crystal structure?
Procedure :
- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Apply SHELXL for structure solution via direct methods. Refine anisotropic displacement parameters and validate with R-factor (<5%) .
Challenges : Address twinning or disorder in the benzyl/chromene moieties by using TWINABS for data scaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
